p-Isooctylphenol

Description

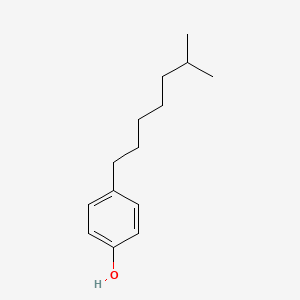

Structure

3D Structure

Properties

CAS No. |

27013-89-4 |

|---|---|

Molecular Formula |

C14H22O |

Molecular Weight |

206.32 g/mol |

IUPAC Name |

4-(6-methylheptyl)phenol |

InChI |

InChI=1S/C14H22O/c1-12(2)6-4-3-5-7-13-8-10-14(15)11-9-13/h8-12,15H,3-7H2,1-2H3 |

InChI Key |

HVXRCAWUNAOCTA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCC1=CC=C(C=C1)O |

Origin of Product |

United States |

Synthesis and Industrial Pathways of P Isooctylphenol

Chemical Synthesis Methodologies and Catalytic Approaches

The primary method for synthesizing p-isooctylphenol is the alkylation of phenol (B47542) with an isooctene isomer, typically diisobutylene (also referred to as isobutylene (B52900) dimer). This reaction is a classic example of Friedel-Crafts alkylation.

The most common isomer used and produced is p-(1,1,3,3-tetramethylbutyl)phenol, often referred to as p-tert-octylphenol (PTOP). The selection of catalyst is crucial for achieving high yield and selectivity for the para-substituted product over the ortho-isomer.

Catalytic Systems:

Solid Acid Catalysts: A prominent method involves using a solid acid catalyst, such as an H-type sulfonated styrene-divinylbenzene copolymer strong-acid cation exchange resin. google.com This approach is favored for its ease of separation from the reaction mixture and reduced corrosion issues compared to liquid acids. The reaction typically involves heating phenol and then slowly adding the isobutylene dimer while maintaining a specific temperature range to control the exothermic reaction. google.com

Mineral Acids: Strong mineral acids like sulfuric acid can also catalyze the alkylation. google.com

Lewis Acids: While less common in modern industrial processes due to waste disposal and catalyst recovery challenges, Lewis acids like aluminum chloride (AlCl₃) are classic Friedel-Crafts catalysts.

Oxalic Acid: In the context of producing novolak resins, where this compound is a reactant with formaldehyde (B43269), oxalic acid dihydrate has been used as a catalyst for the condensation reaction. google.com

Further Reactions: this compound serves as a starting material for other chemical syntheses. For instance, it is a key precursor in the production of nonionic surfactants through ethoxylation. In this process, this compound is reacted with ethylene (B1197577) oxide under alkaline catalysis (e.g., potassium hydroxide) to form this compound ethoxylates. It is also a precursor for the Williamson ether synthesis, where it can be reacted with alkyl halides to produce various ethers. cdnsciencepub.com

| Synthesis Method | Reactants | Catalyst Type | Key Findings/Conditions |

|---|---|---|---|

| Alkylation of Phenol | Phenol, Isobutylene Dimer | H-type sulfonated cation exchange resin | Reaction is conducted at elevated temperatures (e.g., 90-100°C). The solid catalyst allows for easier separation and is reusable. google.com |

| Novolak Resin Formation | This compound, Phenol, Formaldehyde | Sulfuric Acid or Oxalic Acid Dihydrate | The reaction is often carried out under reflux for several hours. Unconverted this compound can remain in the final product. google.com |

| Ethoxylation | This compound, Ethylene Oxide | Potassium Hydroxide (Alkaline) | This reaction produces this compound ethoxylates, which are widely used as nonionic surfactants. cir-safety.org |

| Williamson Ether Synthesis | p-Isooctylphenyl-β-chloroethyl ether, Potassium salt of hexaoxyethyleneglycol | N/A (Reactant serves as base) | Used to create specific polyoxyethyleneglycol mono-p-isooctylphenyl ethers. cdnsciencepub.com |

Industrial Production Processes and Reaction Engineering

The industrial production of this compound is a well-established process focused on efficiency, safety, and product purity. The core of the process is the alkylation reaction, which is typically carried out in dedicated chemical reactors designed to handle the specific process conditions.

Reactor Design and Operation:

Reactor Type: The alkylation of phenol with isooctene is often performed in a fixed-bed reactor where the liquid reactants flow through a solid catalyst bed. google.com For resin production involving this compound, stirred-tank reactors are common, which allow for effective mixing of reactants and temperature control. google.comgoogle.com

Temperature and Pressure Control: The alkylation reaction is exothermic, necessitating careful temperature management to prevent runaway reactions and the formation of unwanted byproducts. google.comwindows.net Reactors are equipped with cooling systems. The reaction is typically run at temperatures between 80°C and 140°C. google.comgoogle.com

Feed Strategy: In semi-batch processes, such as in the production of this compound-formaldehyde resins, formaldehyde is added gradually to a heated mixture of phenol, this compound, and the acid catalyst. google.comgoogle.com This controlled addition helps manage the heat generated by the reaction.

Product Separation and Purification: Following the reaction, the catalyst is separated (if solid) and the crude product mixture undergoes purification. This is typically achieved through vacuum distillation to remove unreacted phenol, the solvent (if used, such as xylene), and other low-boiling components. google.comgoogle.com The final product, this compound, is then collected.

Reaction engineering principles are vital for optimizing reactor performance. This includes balancing reaction kinetics with heat and mass transport phenomena to maximize yield and selectivity. dechema.ded-nb.info For instance, in the synthesis of resins, continuously removing water produced during the condensation reaction via distillation drives the equilibrium toward the product side, increasing the conversion of reactants. google.com

| Process Parameter | Typical Value/Condition | Purpose/Significance |

|---|---|---|

| Reaction Temperature | 80°C - 140°C | Balances reaction rate with control over exothermic heat release and minimizes byproduct formation. google.comgoogle.com |

| Reactor Type | Fixed-Bed Reactor, Stirred-Tank Reactor | Choice depends on the specific reaction (alkylation vs. resin condensation) and catalyst type (solid vs. liquid). google.comgoogle.com |

| Catalyst Loading | Varies by process (e.g., 10% by weight of phenol) | Sufficient catalyst is needed for an effective reaction rate. google.com |

| Purification Method | Vacuum Distillation | Separates the desired this compound product from unreacted raw materials and byproducts. google.comgoogle.com |

| Byproduct Removal | Continuous distillation of water | In condensation polymerization, this shifts the reaction equilibrium to favor product formation. google.com |

Formation as a Byproduct or Degradation Intermediate in Industrial Processes

While this compound is intentionally synthesized for use as a chemical intermediate, its presence can also be noted as an unreacted monomer or a degradation product.

As a Chemical Intermediate: The vast majority of commercially produced this compound is used as a raw material for other products. service.gov.uk Its primary applications are in the manufacture of alkylphenol-formaldehyde resins (used as tackifiers in the tire industry) and nonionic surfactants (ethoxylates) used in paints, pesticides, and emulsion polymerization. google.comservice.gov.uk In these contexts, it is a reactant, not a byproduct.

As an Unreacted Monomer: In polymerization reactions, such as the synthesis of this compound-formaldehyde novolak resins, the conversion of monomers is often not 100%. As a result, the final resin product can contain several percent by weight of unreacted (free) this compound. google.com For example, in one described process, a novolak resin contained 5.9% by weight of unconverted this compound after dehydration. google.com

As an Impurity: Isomers of octylphenol (B599344), including this compound, can be present as impurities in technical-grade preparations of other alkylphenols, such as nonylphenol. service.gov.uk

As a Degradation Intermediate: A significant environmental consideration is the formation of this compound from the breakdown of its derivatives. This compound ethoxylates, the widely used surfactants, can degrade in the environment or in wastewater treatment plants, losing their ethoxy groups and reforming the parent this compound molecule. service.gov.uk This represents a pathway for the compound to be introduced into the environment indirectly. Phenolic compounds more broadly are known byproducts of industrial activities like dye manufacturing and petroleum refining. cpcb.nic.in

Environmental Occurrence and Distribution of P Isooctylphenol

The presence of p-isooctylphenol in the environment is a subject of scientific interest due to its persistence and potential for ecological effects. This section details its occurrence in various environmental compartments, its transport mechanisms, and its primary sources of release.

Environmental Fate and Transformation of P Isooctylphenol

Biodegradation Pathways and Microbial Metabolism

Biodegradation is a primary mechanism for the removal of p-isooctylphenol from the environment. mdpi.com This process involves the metabolic capabilities of microorganisms to break down the compound, although the rate and extent of degradation can vary significantly depending on environmental conditions. openaccesspub.orgbmglabtech.com

Under aerobic conditions, where oxygen is present, microorganisms can effectively degrade this compound. clu-in.org The degradation process for 4-tert-octylphenol (B29142), a common isomer, can occur through several mechanisms, including the hydroxylation of the aromatic ring, which is then followed by either ortho- or meta-cleavage of the ring structure by bacteria and yeasts. researchgate.net This initial attack on the stable aromatic ring is a critical step. Phenol (B47542) hydroxylases are specific enzymes that initiate the degradation process by converting phenol into catechol. nih.gov Subsequently, the catechol ring is cleaved through either the ortho-pathway by catechol 1,2-dioxygenase or the meta-pathway by catechol 2,3-dioxygenase, breaking the aromatic structure into smaller, more easily metabolized intermediates. nih.govnih.gov These intermediates are then channeled into central metabolic pathways like the tricarboxylic acid (TCA) cycle and converted into non-toxic end products. nih.gov

In the absence of molecular oxygen, the biodegradation of this compound is significantly slower and more complex. nih.govnih.gov Studies on the closely related 4-tert-octylphenol have shown that there was no degradation in anaerobic bed sediments. service.gov.uk Similarly, research on nonylphenol, another prominent alkylphenol, indicated it was not significantly degraded under anaerobic conditions and tended to accumulate. rivm.nl

Anaerobic degradation of complex organic compounds requires the cooperation of different types of microorganisms. nih.gov The process for aromatic hydrocarbons can occur under various reducing conditions, such as nitrate-reducing, sulfate-reducing, iron-reducing, and methanogenic conditions. nih.gov For some alkanes, two primary anaerobic activation mechanisms are known: the fumarate (B1241708) addition pathway and the carboxylation pathway. frontiersin.orgmdpi.com While specific pathways for this compound are not extensively detailed, these general mechanisms for similar compounds suggest potential, albeit slow, routes for transformation in anoxic environments like deep sediments and aquifers. nih.gov

The effective breakdown of complex compounds like this compound often relies on microbial consortia rather than single strains. nih.gov These consortia, frequently found in environments like activated sludge from wastewater treatment plants, can exhibit greater adaptability and stability. nih.govgdut.edu.cn

| Organism/System | Compound | Condition | Key Finding | Reference |

|---|---|---|---|---|

| Fusarium solani strain 8F | 4-t-Octylphenol | Aerobic, cometabolic | Degraded with a half-life of 6.4 hours. | researchgate.net |

| Bacillus velezensis LG16 & Pseudomonas aeruginosa AC20 | 4-t-Octylphenol | Aerobic, co-culture | Co-culture improved degradation efficiency. | researchgate.net |

| Pseudomonas fluorescens PU1 | Phenol | Aerobic | Degradation proceeds via the meta-cleavage pathway using catechol 2,3-dioxygenase. | nih.gov |

| Anaerobic Bed Sediments | 4-tert-Octylphenol | Anaerobic | No degradation was observed. | service.gov.uk |

| Wastewater Treatment Simulation | Nonylphenol | Anaerobic | Not significantly degraded; accumulation observed. | rivm.nl |

Phototransformation and Chemical Degradation in Environmental Matrices

Beyond biodegradation, this compound can be transformed by chemical processes in the environment, primarily through reactions initiated by sunlight (phototransformation).

In the atmosphere, the rate constant for the vapor-phase reaction of p-(1,1,3,3-tetramethylbutyl)phenol with photochemically-produced hydroxyl radicals is estimated to be 4.2 x 10⁻¹¹ cm³/molecule-sec at 25°C. nih.gov This corresponds to an atmospheric half-life of about 9 hours, assuming an atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cm³. nih.gov

In aquatic environments, direct photolysis can also contribute to its degradation. oecd.org In one study, this compound in filtered lake water exposed to natural sunlight showed a degradation half-life of 13.9 hours. oecd.org However, other assessments suggest that hydrolysis and photolysis are negligible removal processes for 4-tert-octylphenol in the aquatic environment. service.gov.uk This discrepancy indicates that the importance of photolysis can depend on specific environmental conditions such as water clarity, depth, and the presence of other substances that can absorb light or quench reactive species.

Sorption, Mobilization, and Bioavailability in Environmental Compartments

The movement and biological availability of this compound are heavily influenced by its tendency to attach to solid particles, a process known as sorption. usda.gov Due to its low water solubility and high octanol-water partition coefficient (log Kow), this compound has a strong affinity for organic matter. service.gov.ukekuk.ee

When released into the environment, particularly into surface waters, it will readily sorb to the organic carbon fraction in soil, sediment, and sludge. ekuk.ee This process reduces its concentration in the water column but leads to its accumulation in bottom sediments and soils. The spreading of sewage sludge from wastewater treatment plants is a significant route for the introduction of octylphenols into the terrestrial environment. ekuk.ee The strong sorption limits its mobilization through aquatic systems but makes soils and sediments long-term reservoirs for the compound. researchgate.netohio.gov This partitioning behavior also affects its bioavailability, as the fraction sorbed to particles is generally less available for uptake by aquatic organisms compared to the fraction dissolved in water. ohio.gov

| Property | Value | Implication for Environmental Fate | Reference |

|---|---|---|---|

| CAS Number | 140-66-9 | Unique chemical identifier. | nih.gov |

| Water Solubility | 19 mg/L at 22°C | Low solubility promotes partitioning to solid phases. | service.gov.uk |

| Log Kow (Octanol-Water Partition Coefficient) | 4.12 | Indicates a moderate to high potential for bioaccumulation and strong sorption to organic matter. | service.gov.uk |

| Vapor Pressure | 0.21 Pa at 20°C | Low volatility suggests it will primarily reside in water, soil, and sediment rather than the atmosphere. | service.gov.uk |

| Atmospheric Half-life (Reaction with OH radicals) | ~9 hours | Suggests relatively rapid degradation in the atmosphere, limiting long-range transport via air. | nih.gov |

Long-Range Environmental Transport Potential

Long-range environmental transport (LRET) is the process by which certain persistent chemicals travel far from their sources, leading to contamination in remote regions like the Arctic. researchgate.netnih.gov A chemical's potential for LRET is determined by its persistence (resistance to degradation), its volatility, and its partitioning behavior between air, water, and soil. pops.int

For this compound, the potential for LRET appears limited. Its relatively short estimated atmospheric half-life of about 9 hours suggests that any portion that volatilizes would be degraded relatively quickly and would not travel vast distances. nih.gov Furthermore, its strong tendency to sorb to soil and sediment keeps it localized and reduces its availability for transport via air or water currents over long distances. ekuk.ee While the degradation of its parent compounds, octylphenol (B599344) ethoxylates, is a primary source of octylphenol in the environment, the resulting octylphenol is subject to the same fate processes that limit its mobility. service.gov.ukservice.gov.uk

Analytical Chemistry and Detection Methodologies for P Isooctylphenol

Sample Preparation Techniques for Diverse Environmental Matrices

Effective sample preparation is a crucial first step in the analytical workflow, designed to extract and concentrate p-Isooctylphenol from matrices such as water, soil, and sediment, while removing interfering substances. nih.govraykolgroup.com The choice of technique depends on the specific characteristics of the sample matrix and the target analyte.

Liquid-Liquid Extraction (LLE) is a conventional and foundational technique for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous solution and an organic solvent. dphen1.comyoutube.com For phenolic compounds like this compound, LLE has been a standard method for extraction from liquid samples. mdpi.com The process involves the partitioning of the analyte from the aqueous sample into an organic solvent. dphen1.com

The efficiency of the extraction is significantly influenced by factors such as the pH of the aqueous phase, the choice of organic solvent, and the solvent-to-sample volume ratio. dphen1.com For phenols, adjusting the pH is critical; at a pH below their pKa, they remain in their neutral, less water-soluble form, facilitating transfer into the organic phase. Investigations into the extraction of endocrine-disrupting phenols have shown that distribution ratios are heavily dependent on the pH of the aqueous solution. dphen1.com Although effective, traditional LLE methods can be time-consuming and require large volumes of potentially hazardous organic solvents, which has led to the development of alternative techniques. mdpi.commdpi.com

Table 1: Key Parameters in LLE for Phenolic Compounds

| Parameter | Description | Significance for this compound | Reference |

|---|---|---|---|

| Solvent Choice | Selection of an organic solvent (e.g., hexane, dichloromethane) that is immiscible with water and has a high affinity for the analyte. | The non-polar alkyl chain of this compound favors extraction into non-polar organic solvents. | dphen1.com |

| pH Adjustment | Modification of the sample's pH to suppress the ionization of the phenolic hydroxyl group. | Maintaining a pH below the pKa of this compound ensures it is in its neutral form, maximizing its partitioning into the organic phase. | dphen1.com |

| Phase Volume Ratio | The ratio of the volume of the organic solvent to the aqueous sample. | Optimizing this ratio is crucial for achieving high extraction efficiency and preconcentration. | dphen1.com |

| Salting Out | Adding a salt (e.g., sodium chloride) to the aqueous phase to decrease the solubility of the organic analyte. | This can enhance the transfer of this compound from the aqueous phase to the organic solvent. | dphen1.com |

Solid-Phase Extraction (SPE) has largely superseded LLE as the predominant method for preparing environmental samples. nih.govmdpi.com This technique involves passing a liquid sample through a solid sorbent material, which retains the analyte. The analyte is later eluted with a small volume of an appropriate solvent. mdpi.com SPE offers several advantages, including reduced solvent consumption, higher concentration factors, and the potential for automation. mdpi.commdpi.com Various sorbents, such as silica-based (e.g., C18) and polymeric materials, are used for extracting phenols. nih.govnih.gov

Solid-Phase Microextraction (SPME) is a simple, solvent-free sample preparation technique that integrates extraction and preconcentration into a single step. mdpi.comyoutube.com A fused-silica fiber coated with a stationary phase is exposed to the sample (either by direct immersion or headspace), where analytes partition onto the coating. youtube.com The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. raykolgroup.com SPME is highly sensitive and efficient for volatile and semi-volatile compounds. youtube.com For the analysis of octylphenol (B599344) and nonylphenol in water, novel SPME coatings like carboxylated carbon nano-spheres have been developed, showing high adsorption efficiency. nih.gov

Table 2: Comparison of SPE and SPME Methods for Octylphenol

| Technique | Sorbent/Fiber Coating | Matrix | Key Findings | Reference |

|---|---|---|---|---|

| SPE | C18 | Soil | Used as a cleanup step after pressurized liquid extraction, enabling reliable quantification. | nih.gov |

| SPE | Polymeric Sorbents | Water | Effective for separation and preconcentration of various phenols from aqueous samples. | nih.gov |

| SPME | Carboxylated Carbon Nano-spheres | Environmental Water | Achieved low limits of detection (0.14 ng/L for octylphenol) and showed higher efficiency than standard PDMS fibers. | nih.gov |

| SPME | Polydimethylsiloxane (PDMS) | Water | A common fiber for extracting less volatile analytes like pesticides via direct immersion. | youtube.com |

| EE-SPME | Commercial SPME fiber | Seawater, Blood | Electro-enhanced SPME (EE-SPME) with an applied potential enhanced extraction efficiency for target analytes. | dphen1.com |

To improve extraction efficiency, reduce extraction time, and minimize solvent use, several advanced techniques have been developed. arcjournals.org These methods often utilize energy or high pressure and temperature to enhance the extraction process. mdpi.comnih.gov

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), PLE uses solvents at elevated temperatures and pressures, which increases their extraction efficiency and reduces extraction time and solvent volume. mdpi.comnih.gov A method combining PLE with an acetone-hexane mixture has been successfully used to isolate octylphenol from soil samples, followed by SPE cleanup. nih.gov

Ultrasound-Assisted Extraction (UAE): This technique uses high-intensity ultrasonic waves to create acoustic cavitation, disrupting the sample matrix and accelerating the diffusion of the analyte into the solvent. nih.govijprajournal.com

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and sample, leading to rapid and efficient extraction. The direct interaction of microwaves with the solvent inside the sample matrix causes a rapid temperature increase, disrupting cell walls and enhancing analyte release. nih.gov

These modern techniques offer significant improvements in speed and efficiency over conventional methods like LLE and Soxhlet extraction. arcjournals.orgmdpi.com

Chromatographic Separation Techniques

Following extraction and cleanup, chromatographic techniques are employed to separate this compound from other compounds in the extract before its quantification. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common methods used. nih.govepa.gov

Gas Chromatography, particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds. thermofisher.com For non-volatile or polar compounds like phenols, a derivatization step is often necessary to increase their volatility and improve chromatographic performance. epa.govresearchgate.net A common approach for p-tert-octylphenol involves an acetylation reaction with acetic anhydride, catalyzed by pyridine, to form a more volatile derivative before GC-MS analysis. researchgate.net

The selection of the capillary column is critical for achieving good separation of complex mixtures, such as the various isomers present in technical p-nonylphenol mixtures. nih.gov High-resolution capillary columns (e.g., 100 m) can separate dozens of isomers, allowing for detailed characterization. nih.gov

Table 3: GC Methods for p-Octylphenol Analysis

| Derivatization Method | GC Column | Detector | Application | Reference |

|---|---|---|---|---|

| Acetylation (acetic anhydride/pyridine) | Varian VF-5ms capillary column | Mass Spectrometry (MS) | Determination of p-tert-octylphenol in blood and tissues. | researchgate.net |

| Simultaneous derivatization and DLLME | - | Mass Spectrometry (MS) | Determination of octylphenol and nonylphenol in aqueous samples. | nih.gov |

| Underivatized | Open-tubular capillary column | Flame Ionization Detector (FID) | General analysis of underivatized phenols. | epa.gov |

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are the techniques of choice for analyzing many environmental contaminants, including phenols. nih.govresearchgate.net A significant advantage of HPLC is its ability to analyze compounds like this compound directly without the need for derivatization. sielc.com

Reversed-phase (RP) HPLC is the most common mode used, typically with a C18 column. The separation is achieved by eluting the sample with a mobile phase, often a mixture of acetonitrile (B52724) and water, sometimes with an acid like phosphoric or formic acid to control the ionization of the analyte. sielc.com

UHPLC utilizes columns with smaller particle sizes (typically less than 2 µm) and operates at much higher pressures than conventional HPLC. researchgate.net This results in significantly faster analysis times, improved resolution, and enhanced sensitivity, while also reducing solvent consumption. researchgate.net Both HPLC and UHPLC are frequently coupled with mass spectrometry (LC-MS) for highly sensitive and selective detection. nih.govnih.gov

Table 4: HPLC/UHPLC Methods for Phenol (B47542) Analysis

Spectrometric Detection and Quantification Methods

Spectrometric techniques are the cornerstone for identifying and measuring this compound. These methods exploit the interaction of the molecule with electromagnetic radiation or the separation of its ions based on their mass-to-charge ratio to provide both qualitative and quantitative data.

Mass spectrometry (MS), frequently coupled with a chromatographic separation technique like gas chromatography (GC) or liquid chromatography (LC), is a powerful tool for the analysis of this compound. GC-MS is a well-established method for the determination of p-tert-octylphenol (a major isomer of this compound), often requiring a derivatization step, such as acetylation with acetic anhydride, to enhance the compound's volatility and improve its chromatographic behavior. nih.govresearchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers exceptional sensitivity and specificity, making it suitable for detecting trace levels of this compound in challenging samples like biota and environmental waters. usgs.govnih.govnih.gov This technique typically uses an electrospray ionization (ESI) source to generate ions from the analyte. nih.gov

Tandem mass spectrometry (MS/MS) significantly enhances selectivity by employing a two-stage mass analysis. thermofisher.commdpi.com In the first stage, a specific parent ion corresponding to this compound is selected. This ion is then fragmented through collision with an inert gas, and the resulting product ions are analyzed in the second stage. This process, often performed in selected reaction monitoring (SRM) mode, drastically reduces background noise and matrix interference, leading to lower detection limits and more reliable quantification. thermofisher.comnih.gov LC-MS/MS methods are capable of providing accurate quantitation and high specificity, which is crucial for complex matrices. usgs.gov

The limits of detection (LOD) and quantification (LOQ) for this compound and its isomers are highly dependent on the analytical method and the sample matrix, as illustrated in the table below.

| Analyte | Matrix | Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Source |

|---|---|---|---|---|---|

| p-tert-octylphenol | Blood | GC-MS | 4.6 ng/mL | 15.5 ng/mL | nih.gov |

| Octylphenol | Aqueous Samples | GC-MS | 0.002 µg/L | - | nih.gov |

| 4-tert-octylphenol (B29142) | Surface Water | GC-MS | 0.06 ng/mL | - | nih.gov |

| Octylphenol | Biota (Fish) | LC-MS/MS | - | 6 to 22 ng/g | usgs.govresearchgate.net |

| Octylphenol | Water | LC-MS/MS | 0.04-3 ng/L | - | nih.gov |

| 4-tert-octylphenol | Indoor Air | LC-MS | - | 0.1 ng/m³ | nih.gov |

To achieve the highest degree of accuracy and precision in quantification, internal standards are indispensable. scioninstruments.com An internal standard is a compound with similar chemical and physical properties to the analyte, which is added to the sample in a known concentration before any preparation steps. scioninstruments.comepa.gov This allows for the correction of analyte losses during extraction and cleanup, as well as variations in instrument response. scioninstruments.com While structurally similar compounds like p-tert-butylphenol or phenanthrene-d10 (B32357) have been used as internal standards for GC-MS analysis of octylphenol, the most robust approach is isotope dilution. nih.govnih.gov

Isotope dilution mass spectrometry (IDMS) is considered a definitive method for quantification. wikipedia.org This technique involves "spiking" the sample with a stable, isotopically-labeled version of the analyte, such as ¹³C-labeled or deuterated this compound. usgs.govnih.govsigmaaldrich.com Because the labeled standard is chemically identical to the native analyte, it behaves the same way during all stages of sample preparation and analysis. wikipedia.orgepa.gov

Quantification is based on measuring the ratio of the mass spectrometric response of the native analyte to that of the isotopically labeled internal standard. wikipedia.org This ratio is unaffected by variations in sample volume, extraction efficiency, or instrument signal drift, thereby correcting for systematic and random errors. scioninstruments.com The use of isotopically labeled standards, such as 4-(1-methyl) octylphenol-d5 or ¹³C-labeled octylphenol, has been successfully applied to provide highly accurate and selective quantification in various matrices, including indoor air and biota. usgs.govnih.govsigmaaldrich.com This approach can reduce measurement uncertainty significantly, in some cases from 5% down to 1%. wikipedia.org

Method Validation and Quality Assurance in this compound Analysis

Method validation is a critical process that provides documented evidence that an analytical procedure is suitable for its intended purpose. pharmaguideline.comdemarcheiso17025.comresearchgate.net For the analysis of this compound, this involves rigorously evaluating several key performance characteristics to ensure the generation of reliable and reproducible data.

Key validation parameters, as defined by international guidelines, include:

Accuracy : This refers to the closeness of the measured value to the true value. It is typically assessed by performing recovery studies on samples spiked with a known concentration of this compound. Acceptable recovery rates are generally in the range of 80-120%. For example, studies on octylphenol have reported recoveries of 64.4–87.4% in vegetable oils and 88.3–106.7% in water samples. nih.govnih.gov

Precision : Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). pharmaguideline.commdpi.com For this compound analysis, acceptable RSD values are typically below 15%. researchgate.net One GC-MS method reported coefficients of variation of approximately 10% for blood samples. nih.gov

Linearity : This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. A linear relationship is established by analyzing a series of standards of varying concentrations. The linearity is typically evaluated by the correlation coefficient (r²) of the calibration curve, with a value of ≥ 0.999 being a common acceptance criterion. demarcheiso17025.com

Specificity (or Selectivity) : This is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present in the sample matrix. The use of tandem mass spectrometry (MS/MS) provides very high specificity for this compound analysis by monitoring unique precursor-to-product ion transitions. usgs.govresearchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ) : The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. These values are established experimentally and are crucial for trace-level analysis. nih.gov

Robustness : This parameter evaluates the capacity of an analytical procedure to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. demarcheiso17025.com

Quality assurance (QA) involves the routine application of procedures to ensure that the analytical results remain reliable. This includes the regular analysis of quality control (QC) samples, reagent blanks, and matrix spikes to monitor the performance of the analytical system over time. epa.gov

| Analyte | Matrix | Technique | Validation Parameter | Result | Source |

|---|---|---|---|---|---|

| p-tert-octylphenol | Blood | GC-MS | Precision (RSD) | ~10% | nih.gov |

| 4-tert-octylphenol | Surface Water | GC-MS | Recovery (Accuracy) | 84.67% to 109.7% | nih.gov |

| 4-tert-octylphenol | Surface Water | GC-MS | Precision (RSD) | 6.24% to 12.96% | nih.gov |

| Octylphenol | Aqueous Samples | GC-MS | Recovery (Accuracy) | 88.3% to 106.7% | nih.gov |

| 4-octylphenol | Vegetable Oils | ID-GC-MS | Recovery (Accuracy) | 64.4% to 87.4% | nih.gov |

| 4-tert-octylphenol | Indoor Air | LC-MS | Recovery (Accuracy) | 87.0% to 101.9% | nih.gov |

| Octylphenol | Powdered Milk | LC-MS/MS | Recovery (Accuracy) | 84% to 98% | dphen1.com |

Ecological Impact and Mechanistic Studies of P Isooctylphenol in Non Human Biota

Endocrine Disruption Mechanisms in Aquatic and Terrestrial Organisms

p-Isooctylphenol is recognized as an endocrine-disrupting chemical (EDC), meaning it can interfere with the hormone systems of organisms. core.ac.ukeuropa.eu EDCs can produce adverse developmental, reproductive, neurological, and immune effects in both individuals and their offspring. doi.gov The primary mechanisms of endocrine disruption by this compound involve mimicking or blocking natural hormones, particularly sex steroids. core.ac.ukusgs.gov

Estrogenic Activity: Like other alkylphenols, this compound exhibits estrogen-like activity. sicb.org This is due to its structural similarity to natural estrogens like 17β-estradiol, allowing it to bind to estrogen receptors in various organisms. core.ac.uknih.gov In aquatic life, particularly fish, this binding can trigger a cascade of effects typically associated with female physiology. A key biomarker for exposure to estrogenic compounds is the production of vitellogenin, an egg yolk precursor protein, in male fish. core.ac.uknih.gov The presence of vitellogenin in males is a clear indicator of exposure to estrogenic EDCs and has been observed in fish from contaminated sites. usgs.govresearchgate.net

Anti-Androgenic Activity: Beyond its estrogenic effects, this compound can also interfere with the androgen system. core.ac.uk Research indicates that it can displace androgens from their receptors, thereby inhibiting the action of male sex hormones. core.ac.uk Studies on bank voles have shown that long-term exposure to octylphenol (B599344) can lead to changes in reproductive tissues resulting from disrupted androgen and estrogen synthesis and action. nih.gov In male African clawed frogs (Xenopus laevis), exposure to such contaminants has been linked to altered morphology of breeding glands, which are androgen-dependent structures. service.gov.uk

Thyroid System Disruption: There is evidence to suggest that alkylphenols may also impact the thyroid hormone system, which is crucial for regulating metamorphosis in amphibians. sicb.org Because amphibian metamorphosis is directly controlled by thyroid hormone, it serves as a sensitive endpoint for evaluating thyroid-disrupting compounds. sicb.org Studies have explored the potential for octylphenol to act as a thyroid disruptor, which could lead to developmental delays in amphibians. nih.gov

The endocrine-disrupting actions of this compound are significant because they can occur at very low environmental concentrations, and the effects can be additive or synergistic when organisms are exposed to a mixture of different EDCs. doi.gov

Bioaccumulation and Biomagnification in Ecological Food Chains

The tendency of a chemical to accumulate in an organism's tissues at a concentration higher than in the surrounding environment is known as bioaccumulation. agr.hrecetoc.org This process is a key factor in assessing the environmental risk of persistent chemicals like this compound. service.gov.uk Bioaccumulation encompasses uptake from all sources, including water, sediment, and food. ecetoc.org

Bioconcentration: A specific component of bioaccumulation, bioconcentration, refers to the uptake of a chemical directly from the water. agr.hrfao.orgwikipedia.org The potential for a substance to bioconcentrate is often predicted by its lipophilicity (tendency to dissolve in fats) and is measured by the bioconcentration factor (BCF). ecetoc.org The BCF is the ratio of the chemical's concentration in an organism to its concentration in the water at a steady state. nih.gov Chemicals with a high octanol-water partition coefficient (log Kow > 3) and low metabolism rates are more likely to bioconcentrate. ecetoc.orgfao.org this compound's lipophilic nature suggests a high potential for bioconcentration. nih.gov

Bioaccumulation in Aquatic Organisms: Studies have measured the BCF for p-(1,1,3,3-tetramethylbutyl)phenol, an isomer of this compound, in fish. In one study using carp (B13450389) (Cyprinus carpio), measured BCF values were 251 and 90 at exposure concentrations of 70 and 6.3 ppb, respectively, over an 8-week period. nih.gov According to classification schemes, these BCF values indicate a high potential for bioconcentration in aquatic organisms. nih.gov

Research Findings on the Bioconcentration of this compound

| Organism | Isomer | Exposure Concentration (ppb) | Bioconcentration Factor (BCF) | Source |

|---|---|---|---|---|

| Carp (Cyprinus carpio) | p-(1,1,3,3-tetramethylbutyl)phenol | 70 | 251 | nih.gov |

| Carp (Cyprinus carpio) | p-(1,1,3,3-tetramethylbutyl)phenol | 6.3 | 90 | nih.gov |

Biomagnification: This process occurs when the concentration of a chemical increases in organisms at successively higher levels in a food chain. ecetoc.orgfao.org While many persistent organic pollutants are known to biomagnify, the process is not universal for all bioaccumulative substances. ecetoc.orgfrontiersin.org The transfer of this compound through the food web could lead to higher exposures for predators, a phenomenon known as trophic transfer. nih.govnih.govresearchgate.net Risks to predators from the accumulation of alkylphenols in the food chain have been identified as a concern. service.gov.uk However, some compounds can undergo trophic dilution, where concentrations decrease at higher trophic levels due to factors like efficient metabolism. pku.edu.cn The specific potential for this compound to biomagnify requires further study within various food web structures.

Effects on Reproductive and Developmental Processes in Model Organisms

The endocrine-disrupting properties of this compound can lead to significant adverse effects on the reproduction and development of wildlife. service.gov.ukresearchgate.net These impacts are often studied in model organisms like fish and amphibians, which are particularly vulnerable to aquatic contaminants. amphibiaweb.orgmdpi.com

Effects on Fish: Exposure to estrogenic compounds like this compound can cause feminization in fish populations. mst.dk A primary effect is the induction of vitellogenin synthesis in male fish, which can be associated with other reproductive impairments. usgs.govcore.ac.uk Studies have also linked exposure to 4-nonylphenol (B119669), a related compound, to reduced fecundity in fathead minnows (Pimephales promelas). mst.dk Such disruptions at the individual level can have cascading consequences for the sustainability of fish populations. usgs.gov

Effects on Amphibians: Amphibians are considered sensitive indicators of environmental stress due to their permeable skin and complex life cycles that often involve both aquatic and terrestrial stages. amphibiaweb.orgnih.gov Exposure to EDCs can cause a range of developmental abnormalities. researchgate.net For instance, octylphenol has been investigated for its effects on amphibian metamorphosis, a critical developmental process regulated by thyroid hormones. sicb.org Research has also documented that exposure to EDCs can lead to gonadal abnormalities, such as the development of intersex gonads (containing both testicular and ovarian tissue) in male frogs. researchgate.netservice.gov.uk Studies on the pesticide linuron, which has anti-androgenic properties, have shown that developmental exposure can reduce fertility in male frogs (Xenopus tropicalis) and that these effects can even be passed down to subsequent generations. nih.gov

Summary of Reproductive and Developmental Effects of Alkylphenols in Model Organisms

| Organism Group | Model Organism Example | Observed Effect | Associated Compound Type | Source |

|---|---|---|---|---|

| Fish | Common Carp, Largemouth Bass | Vitellogenin production in males | Estrogenic EDCs | usgs.gov |

| Fish | Fathead Minnow (Pimephales promelas) | Reduced fecundity, altered secondary sex characteristics | 4-Nonylphenol | mst.dk |

| Amphibians | African Clawed Frog (Xenopus laevis) | Altered breeding gland morphology; potential impact on metamorphosis | Octylphenol | sicb.orgservice.gov.uk |

| Amphibians | Xenopus tropicalis | Reduced fertility (transgenerational effects) | Anti-androgenic pesticides | nih.gov |

| Mammals | Bank Vole | Reduced testicular weight | Octylphenol | nih.gov |

Impact on Microbial Communities and Ecosystem Function

Microorganisms are fundamental to ecosystem health, driving essential processes like decomposition and nutrient cycling. nih.govmdpi.com The introduction of pollutants like this compound can alter the structure and function of these vital microbial communities. nih.gov

Biodegradation of Alkylphenols: While this compound is considered persistent, certain microorganisms are capable of degrading it. service.gov.uknih.gov Studies have shown that bacteria, particularly those from the sphingomonads group, can metabolize and mineralize long-chain alkylphenols like nonylphenol and octylphenol. nih.gov Fungi can also contribute to their breakdown, often through different pathways involving the oxidation of the alkyl chain. nih.gov The structure of this compound, with its highly branched alkyl group, influences its biodegradability. nih.gov The co-culturing of different microbial species, such as Bacillus subtilis and Bacillus velezensis, has been shown to enhance the degradation of phenolic compounds. nih.gov

Impact on Microbial Community Structure: The presence of chemical contaminants can shift the composition of soil and aquatic microbial communities. frontiersin.orgjmb.or.kr Such shifts can occur as sensitive species are inhibited while resistant or specialized-degrading species proliferate. nih.gov For example, long-term nutrient additions to soil have been shown to significantly alter bacterial community structure. frontiersin.org Similarly, the introduction of a xenobiotic compound like this compound could selectively pressure microbial populations, potentially altering community diversity and composition.

Effects on Ecosystem Function: Changes in microbial communities can have direct consequences for ecosystem functions. frontiersin.orgfrontiersin.org Microorganisms are key players in nutrient cycles, such as nitrogen and phosphorus cycling. mdpi.com They break down organic matter, making nutrients available for plants and other organisms. mdpi.com Disruption of these microbial communities by pollutants could impair these processes. For instance, a shift in the microbial food web, perhaps favoring heterotrophic bacteria due to changes in organic carbon availability, could alter the entire food web structure and energy flow within an ecosystem. frontiersin.org

Remediation Strategies for P Isooctylphenol Contamination

Biological Remediation Approaches

Biological remediation, or bioremediation, utilizes living organisms to degrade or detoxify pollutants. frontiersin.org This environmentally friendly and cost-effective approach has shown promise for treating p-isooctylphenol contamination. frontiersin.orgresearchgate.net

Bioremediation using Microorganisms (Bacteria, Fungi)

Microorganisms such as bacteria and fungi play a vital role in breaking down organic pollutants. frontiersin.orgcolumbia.edu Certain microbial strains have demonstrated the ability to use hydrocarbons, similar in structure to this compound, as a source of carbon and energy. columbia.edu The process of bioremediation enhances the physiological activity of these microbes to effectively remove, destroy, or neutralize contaminants. frontiersin.org

Several bacterial genera are known for their bioremediation capabilities, including Pseudomonas, Bacillus, Rhodococcus, and Acinetobacter. researchgate.netsci-hub.se For instance, Pseudomonas putida has been identified as capable of degrading petroleum hydrocarbons. als-journal.com Similarly, studies have shown that bacterial consortia can be more effective than individual indigenous microflora in oil biodegradation. researchgate.net Fungi also contribute to bioremediation, with species like Aspergillus niger and Pleurotus ostreatus being recognized for their role in breaking down heavy metals and potentially other organic pollutants. sci-hub.se

The mechanism of microbial degradation often involves enzymes that can break down complex organic molecules into simpler, less harmful substances. columbia.edu For example, the enzyme alkane monooxygenase (AlkB) enables certain microbes to break down long-chain hydrocarbons by adding oxygen and hydrogen, initiating their conversion into molecules that can be used in cellular respiration. columbia.edu

Table 1: Examples of Microorganisms with Bioremediation Potential for Organic Pollutants

| Microorganism Type | Genus/Species | Potential Application |

| Bacteria | Pseudomonas putida | Degradation of petroleum hydrocarbons als-journal.com |

| Bacteria | Rhodococcus pyridinivorans | Degradation of phenol (B47542) cabidigitallibrary.org |

| Bacteria | Acinetobacter baumannii | Degradation of oil researchgate.net |

| Bacteria | Bacillus cereus | Degradation of oil researchgate.net |

| Fungi | Aspergillus niger | Bioremediation of heavy metals sci-hub.se |

| Fungi | Pleurotus ostreatus | Bioremediation of heavy metals sci-hub.se |

This table is illustrative and based on the bioremediation potential for related organic compounds.

Phytoremediation Potential in Contaminated Environments

Phytoremediation is a bioremediation process that involves the use of plants to remove, transfer, stabilize, or degrade contaminants in soil and water. frontiersin.orgsci-hub.se This technique can be effective for a range of pollutants, including heavy metals and organic compounds. sci-hub.senih.gov The success of phytoremediation depends on the plant species, the nature of the contaminant, and environmental conditions. frontiersin.org

Plants can employ several mechanisms for phytoremediation:

Phytoextraction: The uptake and concentration of contaminants from the soil into the plant's harvestable tissues. sci-hub.se

Phytostabilization: The reduction of the mobility of contaminants in the soil by immobilizing them through absorption and accumulation by roots or precipitation within the root zone. researchgate.net

Phytodegradation: The breakdown of contaminants by metabolic processes within the plant. frontiersin.org

Rhizodegradation: The breakdown of contaminants in the soil through microbial activity that is stimulated by the presence of plant roots.

The potential of a plant for phytoremediation is often assessed using metrics like the Bioconcentration Factor (BCF), Biological Accumulation Coefficient (BAC), and Biological Transfer Coefficient (BTC). sjbas.com.ng A BCF value greater than 1 indicates that the plant can accumulate the contaminant at a higher concentration than the surrounding soil. mdpi.com

Several plant species have been identified as having phytoremediation potential for various contaminants. For example, Bassia indica has been identified as an accumulator of cadmium, copper, and lead. researchgate.net Similarly, some woody species like Populus alba and Robinia pseudoacacia have shown potential for extracting elements like boron, nickel, zinc, and arsenic. researchgate.netnih.gov

Table 2: Phytoremediation Potential of Selected Plant Species for Various Contaminants

| Plant Species | Contaminant(s) | Phytoremediation Mechanism | Reference |

| Bassia indica | Cd, Cu, Pb | Phytoextraction, Phytostabilization | researchgate.net |

| Populus alba | B, Ni, Zn | Phytoextraction | researchgate.netnih.gov |

| Robinia pseudoacacia | As, B | Phytoextraction | researchgate.netnih.gov |

| Tamarix tetrandra | As, Cr | Phytostabilization | researchgate.netnih.gov |

| Amorpha fruticosa | As, Cr | Phytostabilization | researchgate.netnih.gov |

This table provides examples of plants with phytoremediation potential for different types of contaminants and may not be specific to this compound.

Optimization of Bioremediation Conditions (e.g., nutrient amendment, pH, temperature)

The efficiency of bioremediation is highly dependent on environmental conditions. frontiersin.org Optimizing factors such as nutrient availability, pH, and temperature can significantly enhance the rate of pollutant degradation by microorganisms. frontiersin.orgcabidigitallibrary.org

Nutrient Amendment: The availability of essential nutrients, particularly nitrogen and phosphorus, is crucial for microbial growth and activity. The carbon-to-nitrogen-to-phosphorus (C:N:P) ratio is a key parameter in bioremediation. While a C:N:P ratio of 100:10:1 is often cited as optimal for oil bioremediation, studies have shown that other ratios, such as 100:2:0.2, can sometimes lead to higher degradation rates. hu.edu.jo The addition of inorganic fertilizers like urea (B33335) and potassium dihydrogen phosphate (B84403) can supply these limiting nutrients. hu.edu.jo

pH: The pH of the contaminated medium affects both the bioavailability of the pollutant and the metabolic activity of the microorganisms. Most bacteria and fungi involved in bioremediation have an optimal pH range for growth and enzymatic activity. For example, the degradation of phenol by Rhodococcus pyridinivorans was found to be optimal at a pH of 8. cabidigitallibrary.org Similarly, the bioremediation of hydrocarbons by Pseudomonas putida was most effective at a pH of 7. als-journal.com

Temperature: Temperature influences the rate of microbial metabolism and the physical properties of the contaminant. Generally, higher temperatures (within the organism's tolerance range) lead to faster degradation rates. Research on Pseudomonas putida showed that the optimal temperature for hydrocarbon degradation was 35°C. als-journal.com Similarly, a study on phenol biodegradation found the optimal temperature to be 30°C. cabidigitallibrary.org

Other Factors: Moisture content and aeration are also critical. Adequate moisture is necessary for microbial growth and the transport of nutrients and contaminants. hu.edu.jo Periodic mixing or tilling of contaminated soil can improve aeration, which is essential for aerobic degradation processes. hu.edu.jo

Table 3: Optimal Conditions for Bioremediation of Phenolic and Hydrocarbon Compounds

| Parameter | Optimal Value/Range | Target Pollutant/Microorganism | Reference |

| pH | 7 | Hydrocarbons / Pseudomonas putida | als-journal.com |

| pH | 8 | Phenol / Rhodococcus pyridinivorans | cabidigitallibrary.org |

| Temperature | 30°C | Phenol / Rhodococcus pyridinivorans | cabidigitallibrary.org |

| Temperature | 35°C | Hydrocarbons / Pseudomonas putida | als-journal.com |

| C:N:P Ratio | 100:2:0.2 | Crude Oil | hu.edu.jo |

This table presents findings from studies on similar compounds to illustrate the principles of bioremediation optimization.

Advanced Oxidation Processes (AOPs) for this compound Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment methods designed to degrade persistent organic pollutants in water and wastewater. mdpi.com These processes rely on the generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH), which can non-selectively oxidize complex organic compounds into simpler, less harmful substances. mdpi.comkirj.ee

AOPs are particularly effective for treating refractory organic compounds that are resistant to conventional treatment methods. bioline.org.br Various AOPs have been developed, including:

Fenton and Photo-Fenton Processes: The Fenton process uses a mixture of ferrous iron (Fe²⁺) and hydrogen peroxide (H₂O₂) to generate hydroxyl radicals, typically under acidic conditions (pH 2-4). mdpi.combibliotekanauki.pl The photo-Fenton process enhances this reaction with the use of UV light. The Fenton process is considered highly effective for degrading pollutants like 2,4-dinitrophenol. bibliotekanauki.pl

Ozonation: Ozone (O₃) is a powerful oxidant that can directly react with pollutants or decompose to form hydroxyl radicals. mdpi.com Combining ozone with hydrogen peroxide (O₃/H₂O₂) or UV light (UV/O₃) can increase the production of hydroxyl radicals. mdpi.comkirj.ee

UV/H₂O₂: This process involves the photolysis of hydrogen peroxide by UV radiation to generate hydroxyl radicals. bioline.org.br The effectiveness of this method is influenced by factors such as pH and the concentration of H₂O₂. bioline.org.br

Photocatalysis: This method utilizes semiconductor materials, such as titanium dioxide (TiO₂), which, when irradiated with UV or visible light, generate electron-hole pairs that drive the formation of ROS. mdpi.com

The efficiency of AOPs is influenced by several operational parameters, including the pH of the solution, the dosage of oxidants and catalysts, the initial concentration of the pollutant, and temperature. bibliotekanauki.pl For example, in the degradation of p-aminophenol using the Fenton process, the optimal conditions were found to be a pH of 3.0, a specific H₂O₂ to Fe²⁺ ratio, and a temperature of 30°C. bibliotekanauki.pl While effective, challenges such as pH sensitivity, sludge generation in Fenton processes, and the energy consumption of UV-based systems need to be considered for large-scale applications. mdpi.com

Adsorption and Filtration Technologies for Water Treatment

Adsorption and filtration are widely used physical processes for removing organic contaminants from water. desware.netwaterandwastewater.com These technologies are valued for their reliability, design flexibility, and effectiveness in treating a broad spectrum of pollutants. desware.net

Adsorption: This process involves the accumulation of a substance (adsorbate), such as this compound, at the interface between a liquid and a solid phase (adsorbent). desware.net Activated carbon is the most commonly used adsorbent in water treatment due to its highly porous structure, large surface area, and strong affinity for organic compounds. desware.netepa.gov It can be used in the form of granular activated carbon (GAC) or powdered activated carbon (PAC). epa.gov

GAC filters are effective in removing organic matter by passing contaminated water through a bed of the carbon material. tudelft.nl The efficiency of adsorption depends on several factors, including:

Contact Time: Longer contact times between the water and the adsorbent generally lead to higher removal rates. tudelft.nl

Adsorbent Characteristics: The type of activated carbon, its particle size, and pore structure influence its adsorption capacity.

Water Quality: The presence of other organic compounds can lead to competition for adsorption sites. tudelft.nl

Temperature and pH: These parameters can affect the surface chemistry of the adsorbent and the solubility of the contaminant.

Over time, the activated carbon becomes saturated with contaminants and needs to be regenerated or replaced. tudelft.nl Regeneration is typically done by heating the carbon to high temperatures (around 1000°C) to desorb and destroy the adsorbed compounds. tudelft.nl

Filtration: Besides adsorption, membrane filtration technologies such as nanofiltration and reverse osmosis can also be effective in removing organic pollutants. epa.gov These high-pressure membrane processes physically separate contaminants from the water based on size and charge. Reverse osmosis membranes are generally more effective at removing a wider range of contaminants than nanofiltration membranes. epa.gov

Regulatory Frameworks and Environmental Risk Assessment in Research

Prioritization of p-Isooctylphenol as an Environmental Contaminant of Concern

This compound has been identified as a substance of concern by various regulatory and environmental organizations due to its potential for environmental harm. In the European Union, this compound is listed in Annex III to Regulation (EC) No 1107/2009, which identifies co-formulants that are not accepted for use in plant protection products. europa.eueuropa.eu This decision was based on its endocrine-disrupting properties for the environment under REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) Article 57(f). europa.eueuropa.eueuropa.eu The regulation mandated the amendment or withdrawal of authorizations for plant protection products containing this compound by March 24, 2023. europa.eu

The prioritization of alkylphenols, including this compound, for environmental risk assessment has been a focus of bodies like the UK's Environment Agency. service.gov.ukservice.gov.uk This prioritization is often based on an evaluation of a substance's persistence, bioaccumulation potential, and toxicity (PBT). service.gov.uk For instance, 4-tert-octylphenol (B29142), a related isomer, was prioritized for voluntary emission reduction action by the UK Government's Chemicals Stakeholder Forum and for action by OSPAR contracting parties. service.gov.uk The degradation of alkylphenol ethoxylates, such as octylphenol (B599344) ethoxylates, is a significant source of alkylphenols like this compound in the environment. service.gov.ukservice.gov.uk These ethoxylates are used in a variety of products, including emulsion polymerisation, textile processing, and paints. service.gov.uk

The concern over this compound and related compounds stems from their potential to cause adverse effects in the environment. Research has indicated that these substances can act as endocrine disruptors, potentially impacting wildlife. nih.gov The presence of this compound and its derivatives in environmental compartments like water and sediment has led to their inclusion in monitoring programs and the development of environmental quality standards. core.ac.ukrivm.nl

Table 1: Regulatory and Advisory Prioritization of this compound and Related Compounds

| Organization/Regulation | Substance(s) | Reason for Prioritization |

| EU Regulation (EC) No 1107/2009 | This compound | Endocrine disrupting properties (Environment) europa.eueuropa.eueuropa.eu |

| UK Chemicals Stakeholder Forum | 4-tert-octylphenol | Voluntary emission reduction action service.gov.uk |

| OSPAR | 4-tert-octylphenol | Persistence, Bioaccumulation, Toxicity (PBT) criteria service.gov.uk |

| EU Water Framework Directive (WFD) | p-tert-octylphenol | Prioritised for environmental quality standards (EQS) development core.ac.uk |

Research on Risk Assessment Methodologies and Environmental Quality Standards

The process of environmental risk assessment for chemicals like this compound is a systematic approach to identify and evaluate potential adverse effects on the environment. inpex.com.au This methodology generally involves several key steps: hazard identification, dose-response assessment, exposure assessment, and risk characterization. researchgate.net For environmental risk assessment, this includes evaluating the predicted environmental concentration (PEC) and the predicted no-effect concentration (PNEC). eeer.org

Research into risk assessment methodologies for alkylphenols has been undertaken to establish environmental quality standards (EQS). service.gov.uk The UK's Environment Agency, for example, has conducted comprehensive risk assessments for related compounds like 4-nonylphenol (B119669) and 4-tert-octylphenol, which identified risks to aquatic and terrestrial environments. service.gov.ukservice.gov.uk These assessments consider various environmental compartments, including surface water, sediment, and soil, as well as the potential for bioaccumulation in the food chain. service.gov.ukservice.gov.uk

In the Netherlands, the National Institute for Public Health and the Environment (RIVM) has worked on deriving environmental risk limits (ERLs) for various substances, including p-tert-octylphenol. core.ac.ukrivm.nl These ERLs are based on the most current environmental and toxicological data and follow methodologies prescribed by frameworks like the European Water Framework Directive for water and sediment. core.ac.uk The derivation of ERLs includes different levels, such as the negligible risk level and the maximum acceptable concentration for ecosystems. core.ac.uk

A key aspect of these risk assessments is understanding the fate and behavior of the substance in the environment. For instance, 4-tert-octylphenol is not readily biodegradable but is considered inherently biodegradable. service.gov.uk Its moderate bioaccumulation potential is supported by measured bioconcentration factors in fish. service.gov.uk Such data are crucial for developing accurate risk assessments and setting appropriate environmental standards.

Table 2: Key Parameters in the Environmental Risk Assessment of Alkylphenols

| Parameter | Description | Relevance to this compound Risk Assessment |

| Persistence | The length of time a substance remains in the environment. | Determines the duration of potential exposure for organisms. service.gov.uk |

| Bioaccumulation Potential | The tendency of a substance to be taken up and stored in the tissues of living organisms. | Indicates the risk of the substance accumulating in the food chain. service.gov.ukservice.gov.uk |

| Toxicity | The degree to which a substance can harm organisms. | Essential for determining safe environmental concentrations. service.gov.uk |

| Predicted Environmental Concentration (PEC) | The estimated concentration of a substance in various environmental compartments. | Used to assess the likelihood of exposure. eeer.org |

| Predicted No-Effect Concentration (PNEC) | The concentration below which adverse effects in an ecosystem are not expected to occur. | A key value for setting environmental quality standards. eeer.org |

Policy Implications and Research Directions for Environmental Management

The prioritization and risk assessment of this compound have significant policy implications, primarily aimed at reducing its release into the environment. The inclusion of this compound in Annex III of Regulation (EC) No 1107/2009 effectively bans its use as a co-formulant in plant protection products within the EU, a direct policy measure to mitigate environmental risk. europa.eu Similarly, the establishment of Environmental Quality Standards (EQS) under the Water Framework Directive for related alkylphenols drives regulatory action to control their presence in water bodies. service.gov.ukcore.ac.uk

These regulatory actions highlight the importance of a proactive approach to environmental management. inpex.com.au The risk assessment process itself is designed to inform decision-making and the implementation of management measures to reduce identified risks to an acceptable level. inpex.com.au For industrial facilities, this can mean the inclusion of specific environmental quality standards in their operating licenses under directives like the Industrial Pollution Prevention and Control (IPPC) Directive. service.gov.uk

Future research directions are guided by the need to fill knowledge gaps and refine risk assessments. There is a recognized need for ongoing research, monitoring, and review as part of the environmental management process. inpex.com.au This includes exploring the relationship between firm size and the adoption of sustainability tools, as well as how environmental management systems affect corporate accountability. researchgate.net

For alkylphenols specifically, further research is recommended on the toxicity of short-chain alkylphenol ethoxylates, as they are expected to be highly toxic and abundant. rivm.nl Additionally, more research into the endocrine effects of these compounds is a priority. rivm.nl Understanding the flow of scientific information between researchers and policymakers is also crucial to enhance the impact of research on environmental policy and management. cirad.fr A systematic approach to assessing environmental risks, which justifies the choice of assessment methods, allows for more targeted and effective risk management strategies. eeer.org

Future Research Directions and Emerging Topics for P Isooctylphenol

Novel Analytical Techniques and Sensor Development

Future research in the analysis of p-isooctylphenol is geared towards developing faster, more sensitive, and field-deployable detection methods. While established techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS) are reliable for laboratory analysis, there is a growing need for real-time monitoring solutions. nih.govresearchgate.net

The development of novel sensors, potentially based on electrochemical or optical principles, could provide rapid screening of environmental samples. Research into advanced materials, such as molecularly imprinted polymers or nanomaterials, may lead to highly selective and sensitive sensor platforms for this compound. researchgate.net Furthermore, enhancing hyphenated techniques like LC-NMR-MS could provide more comprehensive structural information on transformation products in complex matrices. nih.gov The application of ion beam analysis (IBA) techniques is also being explored for rapid and sensitive drug analysis, which could potentially be adapted for environmental contaminants like this compound, minimizing sample preparation and solvent use. bau.edu.lb

Comprehensive Understanding of Environmental Transport and Transformation Processes

While it is known that this compound can be formed from the degradation of octylphenol (B599344) ethoxylates, a more detailed understanding of its transport and transformation in various environmental compartments is required. oecd.orgservice.gov.uk Future research should focus on:

Atmospheric Transport: Investigating the potential for long-range atmospheric transport of this compound and its precursors.

Sediment-Water Interactions: Quantifying the partitioning behavior of this compound between water and sediment under different environmental conditions, as sediments can act as both a sink and a source of this compound.

Biodegradation Pathways: Identifying the specific microorganisms and enzymatic pathways responsible for the degradation of this compound in different environments (aerobic and anaerobic) and characterizing the resulting metabolites. oecd.org

Photodegradation: Further studying the direct and indirect photolysis of this compound in surface waters to better predict its persistence. oecd.org

A study on the environmental risk of 4-tert-octylphenol (B29142) indicated that hydrolysis and photolysis are likely negligible removal processes in aquatic environments. service.gov.uk

Advanced Mechanistic Studies on Ecological Receptors

The endocrine-disrupting effects of this compound are a primary concern. Future research needs to move beyond observational studies to more advanced mechanistic investigations. This includes:

Receptor Binding Affinity: Precisely quantifying the binding affinity of this compound and its metabolites to various nuclear receptors (e.g., estrogen and androgen receptors) across different species.

Transcriptomics and Proteomics: Utilizing "omics" technologies to identify the genes and proteins that are differentially expressed in organisms exposed to this compound. This can provide a comprehensive view of the molecular pathways disrupted by the compound.

Epigenetic Effects: Investigating whether exposure to this compound can lead to heritable epigenetic changes that may affect subsequent generations.

Mixture Toxicity: Studying the combined effects of this compound with other environmental contaminants, as organisms in the environment are typically exposed to a complex mixture of chemicals.

Sustainable Synthesis and Green Chemistry Alternatives

The principles of green chemistry are crucial for mitigating the environmental impact of industrial chemicals. jocpr.comijnc.ir Research in this area for this compound should focus on:

Alternative Feedstocks: Exploring the use of renewable and bio-based feedstocks to replace petroleum-derived raw materials in the synthesis of alkylphenols and their alternatives. jocpr.com

Catalytic Processes: Developing highly efficient and selective catalysts that can minimize the formation of byproducts and reduce energy consumption during synthesis. nih.gov The use of biocatalysts, in particular, offers a promising avenue for greener chemical production. cuestionesdefisioterapia.com

Safer Alternatives: Designing and synthesizing alternative surfactants and polymer additives that possess the desired functional properties of this compound derivatives but have a more favorable environmental and toxicological profile. This involves a focus on creating biodegradable substances. nih.gov

Process Optimization: Employing computational tools and retrosynthesis software to design more sustainable and efficient synthetic routes that reduce waste and avoid hazardous reagents. synthiaonline.com

| Green Chemistry Principle | Application to this compound Alternatives |

| Waste Prevention | Design syntheses to minimize byproduct formation. |

| Atom Economy | Maximize the incorporation of all materials used in the process into the final product. |

| Less Hazardous Chemical Syntheses | Use and generate substances that possess little or no toxicity to human health and the environment. |

| Designing Safer Chemicals | Design chemical products to affect their desired function while minimizing their toxicity. |

| Safer Solvents and Auxiliaries | Minimize or avoid the use of auxiliary substances (e.g., solvents, separation agents). |

| Design for Energy Efficiency | Conduct synthetic methods at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Use renewable rather than depleting raw materials. |

| Reduce Derivatives | Minimize or avoid unnecessary derivatization. |

| Catalysis | Use catalytic reagents (highly selective) in preference to stoichiometric reagents. |

| Design for Degradation | Design chemical products so that at the end of their function they break down into innocuous degradation products. |

| Real-time Analysis for Pollution Prevention | Develop analytical methodologies for real-time monitoring and control prior to the formation of hazardous substances. |

| Inherently Safer Chemistry for Accident Prevention | Choose substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents. |

Integrated Remediation Technologies and Eco-friendly Solutions

Developing effective and sustainable methods to remove this compound from contaminated environments is a key research priority. Future efforts should concentrate on:

Advanced Oxidation Processes (AOPs): Optimizing AOPs such as ozonation, Fenton processes, and photocatalysis for the efficient degradation of this compound in water and wastewater.

Bioremediation: Identifying and engineering microorganisms with enhanced capabilities to degrade this compound and its ethoxylates. This could involve the use of microbial consortia or genetically engineered microorganisms.

Phytoremediation: Investigating the potential of certain plant species to absorb, accumulate, and metabolize this compound from contaminated soil and water.

Adsorption: Developing novel and low-cost adsorbent materials, potentially from agricultural waste or industrial byproducts, for the effective removal of this compound from aqueous solutions.

Hybrid Systems: Combining different remediation technologies (e.g., adsorption followed by biodegradation) to create integrated systems that are more efficient and cost-effective for treating complex waste streams containing this compound.

Q & A

Q. How to present conflicting kinetic data on this compound’s biodegradation in soil?

- Best Practices :

- Use forest plots to visualize variability across studies.

- Annotate outliers with methodological differences (e.g., soil organic content, microbial diversity).

- Provide raw data in supplementary files with metadata (e.g., ISO 11074 soil classification codes) .

Q. What validation steps are critical for ensuring reproducibility in this compound synthesis protocols?

- Quality Control :

- Report NMR (¹H/¹³C) and HRMS data for purity ≥95%.

- Include batch-to-batch variability analysis (RSD <5%).

- Deposit spectral data in public repositories (e.g., ChemSpider) with DOI links .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.